![molecular formula C18H18N6O B5641328 3,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5641328.png)
3,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]isoxazolo[5,4-d]pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multistep chemical reactions, starting from simpler precursors. For example, compounds with related structures, such as pyrazolo[3,4-d]pyrimidin-4(5H)-ones, are synthesized through intramolecular cyclization processes, involving intermediates like N-substituted pyrazolo derivatives and formamide or formic acid under reflux conditions (Rahmouni et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by their complex ring systems and substituents, which can significantly affect their chemical behavior and interaction with biological targets. Crystal structure analysis and Hirshfeld surface analysis provide insights into the molecular orientation and intermolecular interactions, such as hydrogen bonding and pi-pi stacking, that influence the compound's stability and reactivity (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. For example, the nucleophilic substitution reactions of similar pyrazolo[3,4-d]pyrimidine derivatives highlight the reactivity of these compounds towards various nucleophiles, leading to a range of derivatives with potential pharmacological activities (Ogurtsov & Rakitin, 2021).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the development of new imidazole derivatives for various therapeutic applications is a promising area of research.
properties
IUPAC Name |
3,6-dimethyl-N-[(1-methylimidazol-2-yl)-phenylmethyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-11-14-16(20-12(2)21-18(14)25-23-11)22-15(13-7-5-4-6-8-13)17-19-9-10-24(17)3/h4-10,15H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAIVRBQFGNGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC(=NC(=C12)NC(C3=CC=CC=C3)C4=NC=CN4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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